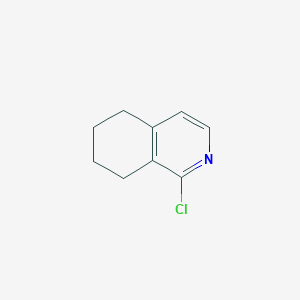

1-Chloro-5,6,7,8-tetrahydroisoquinoline

Description

General Significance of Tetrahydroisoquinoline Core Structures in Organic Synthesis

The 1,2,3,4-tetrahydroisoquinoline moiety is an integral component of numerous alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. acs.org These alkaloids and their synthetic analogs have been reported to possess a diverse array of biological activities, including potential applications as antitumor, anti-inflammatory, and neuroprotective agents. acs.orgacs.org The inherent biological relevance of the THIQ scaffold has spurred extensive research into novel and efficient synthetic methodologies for its construction.

Key synthetic strategies for assembling the tetrahydroisoquinoline core include well-established named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. rsc.org The Pictet-Spengler reaction, for instance, involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst. rsc.org The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be subsequently reduced to the corresponding tetrahydroisoquinolines. rsc.org The continuous development and refinement of these and other synthetic routes are a testament to the enduring importance of the THIQ scaffold in organic synthesis.

The versatility of the tetrahydroisoquinoline core allows for the introduction of a wide range of substituents, enabling chemists to modulate the steric and electronic properties of the molecule. This fine-tuning is crucial for optimizing the interaction of these compounds with their biological targets and is a central theme in medicinal chemistry research.

Academic Interest in Halogenated Tetrahydroisoquinoline Derivatives

The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to enhance or modify their pharmacological profiles. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, halogenated tetrahydroisoquinoline derivatives have become a subject of considerable academic interest.

Research has shown that the position and nature of the halogen substituent on the tetrahydroisoquinoline framework can have a profound impact on biological activity. For example, chloro-substituted tetrahydroisoquinoline derivatives have been investigated for their potential as anticancer agents. Studies have indicated that the presence of a chloro group can contribute to the inhibitory activity of these compounds against certain cellular targets. While specific research on 1-Chloro-5,6,7,8-tetrahydroisoquinoline is not extensively detailed in publicly available literature, the broader interest in chlorinated THIQs suggests its potential as a building block or an active compound in its own right. The exploration of halogenated THIQs continues to be an active area of research as scientists seek to develop new therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVXIJFUNYATQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Chloro 5,6,7,8 Tetrahydroisoquinoline

Nucleophilic Substitution Reactions at the C-1 Position and Other Halogenated Sites

The chlorine atom at the C-1 position of 1-chloro-5,6,7,8-tetrahydroisoquinoline is a key site for nucleophilic substitution, primarily facilitated by transition metal catalysis. These reactions allow for the introduction of a wide array of carbon and nitrogen-based substituents, forming new C-C and C-N bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods have established palladium-catalyzed cross-coupling reactions as powerful tools for forming bonds with aryl halides. wikipedia.org For substrates like this compound, these reactions are highly effective.

Suzuki-Miyaura Coupling: This reaction couples the chloro-substituted heterocycle with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. organic-chemistry.orgwikipedia.org It is widely used to synthesize biaryl compounds. wikipedia.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.orgharvard.edulibretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphines like PCy₃, SPhos), and base (e.g., K₃PO₄, K₂CO₃) is crucial for reaction efficiency. harvard.eduresearchgate.net These conditions are generally mild and tolerate a variety of functional groups. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to expanding the scope of this reaction to include less reactive aryl chlorides. ias.ac.inacs.orgresearchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to analogous aryl chlorides.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / SPhos or PCy₃ | K₃PO₄ or K₂CO₃ | Dioxane, Toluene, Water | 1-Aryl-5,6,7,8-tetrahydroisoquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene, Dioxane | 1-Amino-5,6,7,8-tetrahydroisoquinoline |

Intramolecular Cyclization and Ring-Closing Reactions

While this compound itself is a stable fused ring system, its derivatives can be employed in intramolecular cyclization reactions to build more complex polycyclic structures. These reactions typically involve installing a side chain, often at the C-1 or N-2 position, which contains a nucleophilic or reactive moiety that can attack another part of the molecule to form a new ring.

For instance, a side chain introduced at the C-1 position via a cross-coupling reaction could subsequently undergo an intramolecular Heck reaction or a Friedel-Crafts-type cyclization onto the benzene (B151609) ring (if the N-heterocycle were fully aromatic) to create a new fused ring. organic-chemistry.org The synthesis of fused heterocycles often relies on such strategies, where a precursor is first constructed and then cyclized. rsc.org

A common strategy for forming the tetrahydroisoquinoline ring itself is the Pictet-Spengler reaction, an intramolecular cyclization that forms the C1-N2 bond. mdpi.comnih.gov Although this is a synthetic route to the ring system rather than a reaction of it, derivatives of this compound could be modified and then subjected to further ring-closing reactions to build complex, fused heterocyclic systems, such as those found in various alkaloids. researchgate.net The formation of five- and six-membered rings through intramolecular reactions is generally favored kinetically.

Reductive Dehalogenation Processes

The chlorine atom at the C-1 position can be removed and replaced with a hydrogen atom through a process known as reductive dehalogenation. This transformation is valuable for removing a directing group after it has served its synthetic purpose or for accessing the parent 5,6,7,8-tetrahydroisoquinoline (B1330172) from its halogenated precursor.

Catalytic hydrogenation is a common and effective method for the dehalogenation of aryl halides. organic-chemistry.org This process typically involves a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen. organic-chemistry.org

Common conditions for reductive dehalogenation include:

Catalyst: Palladium on carbon (Pd/C) is widely used. Other systems, such as those using (NHC)Pd(allyl)Cl complexes, have also proven effective. organic-chemistry.org

Hydrogen Source: This can be molecular hydrogen (H₂) gas, or it can be generated in situ via transfer hydrogenation from sources like isopropanol, formic acid, or silanes. organic-chemistry.orgresearchgate.net

Base: A base such as sodium hydroxide (B78521) (NaOH) or sodium tert-butoxide (NaOtBu) is often required, particularly in transfer hydrogenation protocols. organic-chemistry.orgresearchgate.net

The reaction proceeds with high efficiency and chemoselectivity, often leaving other functional groups on the molecule intact. organic-chemistry.org For instance, catalytic hydrogenation can selectively reduce an aryl bromide in the presence of nitro, cyano, or keto groups. organic-chemistry.org The reactivity of halogens towards reduction is generally I > Br > Cl, meaning that chlorides are typically the most difficult to remove. organic-chemistry.org

| Catalyst System | Hydrogen Source | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Pd/C | H₂ (gas) | N/A or mild base (e.g., NaOAc) | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1 atm H₂ |

| (IPr)Pd(allyl)Cl | Isopropanol | NaOtBu | Dioxane | Room temperature to mild heating |

| Pd(OAc)₂/PPh₃ | Alcohols | K₂CO₃ | Alcohol (as solvent and H-donor) | Mild heating |

Oxidative Transformations and Coupling Reactions of Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is susceptible to oxidation, most notably through rearomatization to the corresponding isoquinoline (B145761). This transformation is a key strategy in synthetic chemistry, allowing for functionalization of the saturated ring followed by restoration of aromaticity. nih.govacs.org

A facile method for the oxidative rearomatization of tetrahydroisoquinolines (THIQs) utilizes pyridine-N-oxide (PNO) as an inexpensive and effective oxidant at high temperatures. nih.govacs.orgnih.gov This reaction is tolerant of a wide range of functional groups and can be used to synthesize C4-substituted isoquinolines from their readily available THIQ precursors. nih.govacs.org The process is efficient, with optimal reaction times often being less than an hour. acs.org Studies on the mechanism suggest the reaction may proceed through an imine intermediate. acs.org

Other oxidative methods include the use of transition metal catalysts, such as iridium complexes, which can facilitate transfer hydrogenation from the saturated heterocycle to a sacrificial acceptor. nih.gov Visible-light-mediated aerobic oxidation, sometimes without the need for an external photocatalyst, can also be employed to convert N-substituted tetrahydroisoquinolines into the corresponding isoquinolinones. mdpi.com

In addition to rearomatization, oxidative coupling reactions can occur at the C-1 position. For example, the copper-catalyzed coupling of nonfunctionalized tetrahydroisoquinolines with organozinc reagents under aerobic conditions proceeds through an iminium ion intermediate to yield C-1 substituted products. organic-chemistry.org

Functional Group Interconversions and Derivatization Reactions

This compound serves as a versatile scaffold for a variety of derivatization reactions and functional group interconversions. The products of the nucleophilic substitution reactions described in section 3.1 are themselves key examples of derivatization at the C-1 position.

Beyond the C-1 position, other sites on the molecule can be modified. For instance, the secondary amine of the tetrahydroisoquinoline ring can be N-alkylated or N-acylated using standard procedures. The saturated carbocyclic ring (C-5 to C-8) can also be functionalized. For example, methods have been developed for the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are valuable as chiral ligands in asymmetric catalysis. nih.govresearchgate.net The synthesis of these compounds often involves multi-step sequences starting from precursors like 5,6,7,8-tetrahydroquinolin-8-ol, proceeding through functional group interconversions such as conversion of a hydroxyl group to an azide, followed by reduction to the amine. nih.gov

Furthermore, the introduction of substituents onto the aromatic portion of the ring system, followed by hydrogenation of the carbocyclic ring, is a viable strategy for producing substituted tetrahydroisoquinolines. A method for preparing amino-substituted 5,6,7,8-tetrahydroisoquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted isoquinolines, followed by hydrolysis of the amide. researchgate.net Such transformations highlight the utility of functional group interconversions in accessing a diverse range of derivatives based on the tetrahydroisoquinoline core. nih.gov

Mechanistic Investigations into 1 Chloro 5,6,7,8 Tetrahydroisoquinoline Formation and Reactions

Elucidation of Halogenation Mechanisms and Regioselectivity

The formation of 1-chloro-5,6,7,8-tetrahydroisoquinoline from its parent heterocycle, 5,6,7,8-tetrahydroisoquinoline (B1330172), typically proceeds via an electrophilic aromatic substitution mechanism. The regioselectivity of this reaction, which overwhelmingly favors substitution at the C1 position, is governed by the electronic properties of the isoquinoline (B145761) ring system.

The nitrogen atom in the pyridine (B92270) ring is electron-withdrawing via an inductive effect, which deactivates the ring towards electrophilic attack compared to benzene (B151609). However, it can also donate a lone pair of electrons through resonance, which directs electrophiles to the ortho and para positions relative to it. In the context of the isoquinoline core, the C1, C3, C5, and C8 positions are most influenced by the nitrogen. The saturated carbocyclic ring acts as an electron-donating group, further activating the heterocyclic ring.

The mechanism for chlorination using a reagent like N-chlorosuccinimide (NCS), often activated by an acid or a Lewis acid catalyst, can be proposed as follows:

Activation of the Electrophile: The chlorinating agent (e.g., NCS) is activated by a proton or Lewis acid, generating a more potent electrophilic chlorine species (Cl⁺).

Nucleophilic Attack: The π-system of the 5,6,7,8-tetrahydroisoquinoline ring attacks the electrophilic chlorine. This attack is regioselective for the C1 position. The stability of the resulting cationic intermediate, known as a sigma complex or arenium ion, is a key factor. Attack at C1 allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom, which is a significant stabilizing contributor. Attack at other positions does not benefit from this direct stabilization.

Rearomatization: A base, which could be the succinimide (B58015) anion or another species in the reaction mixture, abstracts the proton from the C1 position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

The use of specific catalytic systems can enhance both the rate and regioselectivity of halogenation. For instance, gold(III) chloride has been shown to be a highly efficient catalyst for the halogenation of aromatic rings with N-halosuccinimides, requiring low catalyst loadings. yinshai.com Similarly, iron(III)-catalyzed methods have been developed for the regioselective halogenation of related quinoline (B57606) systems. mdpi.com

Studies on Iminium Ion Intermediates in Cyclization and Reaction Pathways

Iminium ions are critical intermediates in both the synthesis of the tetrahydroisoquinoline core and its subsequent functionalization at the C1 position. Their high electrophilicity is the driving force for key bond-forming reactions. wikipedia.org

One of the most classic methods for synthesizing the tetrahydroisoquinoline skeleton is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com The mechanism involves the condensation of a β-arylethylamine with an aldehyde or ketone. Under acidic conditions, the initially formed imine is protonated to generate a highly reactive iminium ion. nrochemistry.com This electrophilic intermediate is then attacked by the electron-rich aryl ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system. acs.orgnih.gov The stability and reactivity of this iminium ion intermediate are central to the success of the cyclization. chemrxiv.orgresearchgate.net

Furthermore, iminium ions are key to the functionalization of pre-formed tetrahydroisoquinolines. The C1 position of an N-substituted tetrahydroisoquinoline can be functionalized through a process of oxidation to form a cyclic iminium ion. This can be achieved using various oxidants, often in conjunction with photoredox or metal catalysts. researchgate.net This in situ generated iminium ion is a powerful electrophile that can be trapped by a wide range of nucleophiles, allowing for the introduction of alkyl, aryl, or other functional groups at the C1 position. This oxidative functionalization strategy provides a powerful method for elaborating the basic tetrahydroisoquinoline scaffold.

Chiral Induction and Stereochemical Control Mechanisms in Asymmetric Syntheses

The development of asymmetric syntheses to produce enantiomerically enriched 1-substituted tetrahydroisoquinolines is of great importance due to their prevalence in biologically active molecules. nih.gov Chiral induction and stereochemical control are typically achieved through three main strategies: the use of chiral catalysts, chiral auxiliaries, or chiral substrates.

Catalytic Asymmetric Synthesis: This is one of the most efficient methods. Chiral catalysts create a chiral environment around the reacting species, influencing the stereochemical outcome of the reaction.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, can protonate an imine to form a chiral ion pair with the iminium ion. acs.org This association directs the nucleophilic attack to one face of the iminium ion, leading to high enantioselectivity. Similarly, chiral primary or secondary amines, like proline, can react with a carbonyl compound to form a chiral enamine or dienamine intermediate, which then reacts stereoselectively. nih.govarmchemfront.com

Transition Metal Catalysis: Chiral transition metal complexes, often featuring ligands like TsDPEN or Josiphos, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of dihydroisoquinolines or related imines. mdpi.comrsc.org The chiral ligand coordinates to the metal center, and the resulting complex delivers hydrogen to the C=N bond from a specific face, thereby establishing the stereocenter at C1 with high enantiomeric excess.

The table below summarizes results from an asymmetric transfer hydrogenation of a dihydroisoquinoline precursor, highlighting the role of the catalyst and additives. nih.gov

| Entry | Catalyst | Additive | Conversion (%) | ee (%) |

| 1 | [RhCp(R)-CAMPY(Cl)]Cl | None | 99 | 62 |

| 2 | [RhCp(R)-CAMPY(Cl)]Cl | CH₃COOH | 99 | 60 |

| 3 | [RhCp(R)-CAMPY(Cl)]Cl | La(OTf)₃ | 99 | 69 |

| 4 | [IrCp(R)-CAMPY(Cl)]Cl | La(OTf)₃ | 5 | 10 |

| 5 | [Ru(p-cymene)(R)-CAMPY(Cl)]Cl | La(OTf)₃ | n.r. | n.r. |

Reaction conditions: 1 mol% catalyst, 30 °C, 18 h, formic acid/triethylamine as hydrogen donor. n.r. = no reaction.

Role of Catalysis in Tetrahydroisoquinoline Transformations

Catalysis is indispensable in the modern synthesis and transformation of tetrahydroisoquinolines, enabling efficient, selective, and sustainable chemical processes. Both transition metal catalysts and organocatalysts play pivotal roles.

Transition Metal Catalysis:

Hydrogenation/Transfer Hydrogenation: Noble metal catalysts based on ruthenium, rhodium, and iridium are widely used for the asymmetric reduction of dihydroisoquinolines to tetrahydroisoquinolines. mdpi.com These reactions often proceed with excellent yields and enantioselectivities. More recently, catalysts based on earth-abundant metals like iron and manganese have been developed for the selective hydrogenation of the N-heterocyclic ring, offering a more sustainable alternative. nih.govrsc.orgnih.gov

Oxidative Coupling: Copper catalysts are effective in promoting the oxidative α-functionalization of N-aryl tetrahydroisoquinolines. acs.org The mechanism involves the formation of an iminium ion intermediate, which is then trapped by a nucleophile. These reactions allow for the formation of C-C bonds at the C1 position under relatively mild conditions.

Organocatalysis: Organocatalysts offer a metal-free alternative for tetrahydroisoquinoline synthesis. Chiral primary and secondary amines, such as proline and its derivatives, are effective in catalyzing cascade reactions to build the tetrahydroisoquinoline core. armchemfront.com Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for enantioselective Pictet-Spengler reactions and transfer hydrogenations. acs.orgdicp.ac.cn These catalysts operate by activating the substrate through the formation of chiral iminium ions or by organizing the transition state through hydrogen bonding. d-nb.infonih.gov

Brønsted Acid-Promoted Tautomerization Processes

Brønsted acids play a crucial role in mediating tautomerization processes that are often key steps in the reaction mechanisms involving tetrahydroisoquinoline synthesis and reactivity. tkk.fi The most relevant equilibrium is the imine-enamine tautomerism, which is often preceded by protonation to form an iminium ion.

In the context of the Pictet-Spengler reaction, a Brønsted acid first catalyzes the dehydration of a carbinolamine intermediate to an imine, which is then protonated to the highly electrophilic iminium ion that undergoes cyclization. nrochemistry.com

In other reactions, such as the asymmetric transfer hydrogenation of dihydroisoquinolines, the mechanism can involve an enamine-iminium tautomerization. mdpi.com A Brønsted acid catalyst, such as a chiral phosphoric acid, can protonate the imine substrate, forming an iminium ion pair. acs.orgnih.govresearchgate.net This iminium ion can exist in equilibrium with its enamine tautomer. The relative concentration and reactivity of these tautomers can be influenced by the catalyst and reaction conditions. Mechanistic studies suggest that the hydrogenation often proceeds by capturing the more active iminium intermediate. mdpi.com The Brønsted acid not only promotes the formation of this key intermediate but also, in asymmetric catalysis, controls its conformation and facial selectivity through the formation of a structured ion pair. nih.govnih.gov

Advanced Spectroscopic Characterization of Chlorinated Tetrahydroisoquinolines

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation.

No published experimental ¹H or ¹³C NMR data for 1-Chloro-5,6,7,8-tetrahydroisoquinoline could be identified. This information is crucial for the definitive assignment of proton and carbon signals and for confirming the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis.

Similarly, there is a lack of available FT-IR and Raman spectra for this compound in the searched literature. This data would be essential for identifying characteristic vibrational modes of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination.

A search for crystallographic data did not yield any results for this compound. X-ray crystallography would provide precise information on the compound's solid-state conformation, bond lengths, and angles.

Mass Spectrometry and Chromatographic Coupled Techniques for Complex Mixture Analysis (e.g., GC-MS for Diastereomeric Resolution).

No specific GC-MS or other coupled chromatographic-mass spectrometric analyses for this compound were found. Such data is vital for determining the compound's fragmentation patterns and for its separation and identification within complex mixtures.

Computational and Theoretical Studies on 1 Chloro 5,6,7,8 Tetrahydroisoquinoline

Electronic Structure Analysis and Molecular Orbital Theory of Chlorinated Tetrahydroisoquinolines

A thorough analysis of the electronic structure of 1-Chloro-5,6,7,8-tetrahydroisoquinoline would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT). Such studies for related molecules often utilize basis sets like B3LYP/6-311+G(d,p) to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For other chlorinated and substituted tetrahydroisoquinolines, the HOMO is often localized on the electron-rich regions of the molecule, while the LUMO is centered on areas susceptible to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps would further elucidate the electron density distribution, identifying electrophilic and nucleophilic sites. However, specific HOMO-LUMO energy values and MEP maps for this compound are not documented in the searched scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Modeling the reaction pathways for the synthesis or reactivity of this compound would provide valuable insights into its chemical behavior. Computational methods can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This analysis helps in understanding reaction mechanisms and predicting the feasibility and outcomes of chemical transformations.

For instance, the synthesis of tetrahydroisoquinolines often involves reactions like the Pictet-Spengler or Bischler-Napieralski reactions. Computational modeling of these pathways for the 1-chloro substituted variant would involve locating the transition state structures and calculating their activation energies. This would clarify the influence of the chlorine atom at the 1-position on the reaction kinetics and thermodynamics. Unfortunately, no such specific reaction pathway or transition state analyses for this compound have been published.

Conformational Analysis and Energetics of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline scaffold is not planar and can adopt several conformations. Conformational analysis is crucial for understanding its biological activity, as the three-dimensional shape of a molecule often dictates its interaction with biological targets. Computational studies on related systems have explored the relative stabilities of different conformers.

For this compound, the saturated six-membered ring can exist in conformations such as a half-chair or a sofa form. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating the rotatable bonds to identify all low-energy conformers. The relative energies and Boltzmann distribution of these conformers could then be calculated. However, specific data on the stable conformers and their relative energetics for this compound are not available.

Prediction of Computational Molecular Descriptors for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of compounds based on their molecular descriptors. These descriptors can be calculated using computational methods and include electronic, steric, and hydrophobic parameters.

For this compound, a range of molecular descriptors could be computationally predicted. These would include parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity index, which are derived from the HOMO and LUMO energies. Other descriptors such as molecular weight, logP (lipophilicity), and polar surface area are also critical for predicting pharmacokinetic properties. While QSAR studies have been performed on various series of tetrahydroisoquinoline derivatives, a specific set of calculated molecular descriptors for this compound is not present in the accessible literature.

Q & A

Q. What are the standard synthetic routes for 1-Chloro-5,6,7,8-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves chlorination of the parent tetrahydroisoquinoline scaffold. Key steps include:

- Precursor preparation : Start with 5,6,7,8-tetrahydroisoquinoline, synthesized via Bischler-Napieralski cyclization or hydrogenation of isoquinoline derivatives .

- Chlorination : Use chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, PCl₅ in anhydrous dichloromethane at 0–5°C achieves selective chlorination at position 1, while higher temperatures may lead to over-chlorination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Q. How can researchers characterize the structural integrity of this compound?

Characterization involves:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₉H₁₀ClN: 167.64 g/mol) .

- X-ray Crystallography : Resolve substituent positions and ring conformation, as demonstrated for 5,6,7,8-tetrahydroquinoline derivatives .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl at C-1 vs. C-3) affect biological activity in tetrahydroisoquinoline derivatives?

Substituent position and electronic effects modulate interactions with biological targets:

- C-1 Chlorine : Enhances electrophilicity, enabling nucleophilic substitution in enzyme active sites (e.g., kinase inhibition) .

- C-3 Chlorine : May sterically hinder binding to flat receptor pockets.

Q. How should researchers resolve contradictions in reported reaction yields for chlorinated tetrahydroisoquinolines?

Discrepancies often arise from:

- Moisture Sensitivity : Trace water hydrolyzes chlorinating agents, reducing yields. Use anhydrous conditions and molecular sieves .

- Regioselectivity : Competing chlorination at C-1 vs. C-4 (e.g., in 5,6,7,8-tetrahydroquinoline) requires monitoring via TLC or in-situ FTIR .

Case Study : A 2025 study reported 68% yield using PCl₅ in DCM , while a 2023 protocol achieved 55% with SOCl₂ due to residual solvent polarity effects .

Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?

- Flow Chemistry : Continuous chlorination in microreactors improves heat transfer and reduces side reactions .

- Catalytic Chlorination : Explore FeCl₃ or I₂ catalysts to reduce reagent waste .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME), enhancing sustainability without compromising yield .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous media?

Stability depends on:

- pH : Degrades rapidly at pH > 7 (hydrolysis to hydroxyl analogs). Use buffered solutions (pH 4–6) for biological assays .

- Storage : Lyophilized samples stored at −20°C retain >90% purity for 6 months, whereas solutions in DMSO degrade by 15% in 30 days .

Key Takeaways for Researchers

- Synthesis : Prioritize PCl₅ in anhydrous DCM for higher yields.

- Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation.

- Bioactivity : C-1 substitution maximizes target engagement in kinase assays.

- Scalability : Adopt flow chemistry or catalytic methods for sustainable scale-up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.